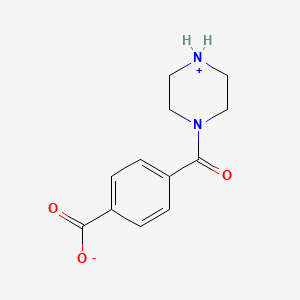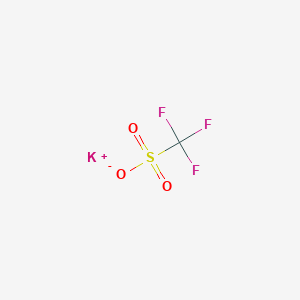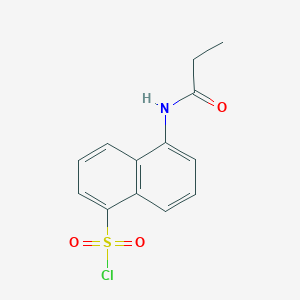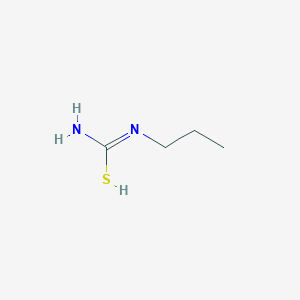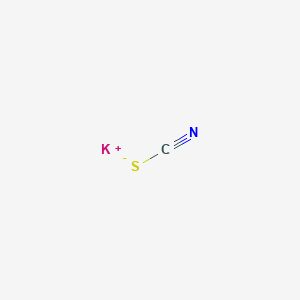
potassium;thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium thiocyanate is a chemical compound with the molecular formula KSCN. It is an important salt of the thiocyanate anion, one of the pseudohalides. This compound is known for its relatively low melting point compared to other inorganic salts and is often used in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium thiocyanate can be synthesized by the fusion of sulfur with potassium cyanide, followed by extraction with hot aqueous alcohol, evaporation, and cooling . Another method involves treating elemental sulfur, selenium, and tellurium with potassium cyanide .
Industrial Production Methods
In industrial settings, potassium thiocyanate is produced by reacting potassium hydroxide with ammonium thiocyanate. The reaction yields potassium thiocyanate and water as by-products .
Chemical Reactions Analysis
Types of Reactions
Potassium thiocyanate undergoes various types of chemical reactions, including:
Oxidation: Potassium thiocyanate can be oxidized to form thiocyanogen.
Substitution: It reacts with acyl chlorides to form isothiocyanates.
Complex Formation: It forms complexes with iron ions, resulting in a blood-red solution due to the formation of thiocyanatoiron complex ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Substitution: Acyl chlorides are commonly used in substitution reactions.
Complex Formation: Ferric chloride is used to form the thiocyanatoiron complex.
Major Products
Isothiocyanates: Formed from the reaction with acyl chlorides.
Thiocyanatoiron Complex: Formed from the reaction with ferric chloride.
Scientific Research Applications
Potassium thiocyanate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of isothiocyanates and episulfides.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and used in diagnostic tests.
Industry: Utilized in the production of synthetic fibers, dyes, and as a corrosion inhibitor.
Mechanism of Action
Potassium thiocyanate exerts its effects through various mechanisms:
Oxidation-Reduction Reactions: It participates in redox reactions, acting as an oxidizing or reducing agent depending on the conditions.
Complex Formation: It forms complexes with metal ions, which can alter the chemical properties of the metal ions involved.
Comparison with Similar Compounds
Similar Compounds
Sodium Thiocyanate: Similar in structure and reactivity but differs in solubility and melting point.
Ammonium Thiocyanate: Used in similar applications but has different physical properties.
Uniqueness
Potassium thiocyanate is unique due to its relatively low melting point and its ability to form stable complexes with metal ions. This makes it particularly useful in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
potassium;thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYHKDIALBAK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)[S-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

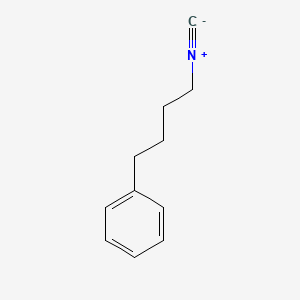

![N'-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid](/img/structure/B7724531.png)
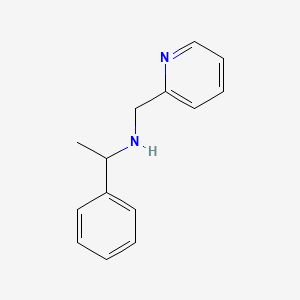



![2-Phenyl-3-(piperazin-1-ylmethyl)benzo[d]imidazo[2,1-b]thiazole](/img/structure/B7724549.png)

